

Application Notes and Protocols: N-Nitrosodiisobutylamine as a Certified Reference Material

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Compound of Interest

Compound Name: *N*-Nitrosodiisobutylamine

Cat. No.: B125298

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Introduction

N-Nitrosodiisobutylamine (NDIBA) is a semi-volatile organic compound classified as a probable human carcinogen.[1][2] It belongs to the family of N-nitrosamines, a class of genotoxic impurities that have been detected in various pharmaceutical products, leading to widespread regulatory concern and product recalls.[3][4] The presence of NDIBA in active pharmaceutical ingredients (APIs) and finished drug products can arise from the manufacturing process, particularly from the reaction of secondary amines with nitrosating agents.[2][5]

To ensure patient safety and comply with stringent regulatory limits, pharmaceutical manufacturers are required to perform rigorous risk assessments and analytical testing for nitrosamine impurities.[4][5] The use of a high-purity, well-characterized Certified Reference Material (CRM) of **N-Nitrosodiisobutylamine** is crucial for the accurate identification and quantification of this impurity in drug substances and products.[6] This document provides detailed application notes and experimental protocols for the use of **N-Nitrosodiisobutylamine** CRM in analytical method development, validation, and routine quality control testing.

Physicochemical Properties of N-Nitrosodiisobutylamine

Property	Value	Reference
Chemical Formula	C8H18N2O	[7]
Molecular Weight	158.24 g/mol	[7]
CAS Number	997-95-5	[7]
Appearance	Light Yellow Oil	[7]
Boiling Point	237.7 °C	[7]
Density	0.92 g/cm ³	[7]
Solubility	Soluble in methanol	[7]

Certified Reference Material Specifications

Certified Reference Materials for **N-Nitrosodiisobutylamine** are available from various suppliers. It is essential to obtain a CRM with a comprehensive Certificate of Analysis (CoA) that includes the following information:

Parameter	Typical Specification
Certified Purity	≥95%[7]
Uncertainty	Stated on CoA
Identification	Confirmed by NMR, Mass Spectrometry, and IR[7]
Storage Conditions	2-8 °C Refrigerator[7]
Expiry Date	Typically 3 years from manufacture date[7]

Analytical Methodologies

The detection and quantification of **N-Nitrosodiisobutylamine** at trace levels require highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrosamines, including NDIBA, in pharmaceutical matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Performance

Parameter	Valsartan Drug Substance	Reference
Limit of Detection (LOD)	0.02 - 0.03 ppm	[1] [8]
Limit of Quantification (LOQ)	0.06 - 0.09 ppm	[1] [8]
Linearity (R^2)	>0.999	[1]
Recovery	91.9 - 122.7%	[1]
Precision (RSD)	< 9.15%	[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Parameter	Doxofylline API	Diphenhydramine API	Reference
Limit of Detection (LOD)	0.0040 - 0.0174 $\mu\text{g/mL}$	-	[9]
Limit of Quantification (LOQ)	0.0060 - 0.0262 $\mu\text{g/mL}$	0.066 ppm (specification limit)	[9] [10]
Linearity (r^2)	0.996 - 1.000	-	[9]
Recovery	89.5% and 112.0%	-	[11]
Precision (%RSD)	0.61% and 4.42%	-	[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Nitrosodiisobutylamine in a Drug Substance by GC-MS/MS

This protocol is a general guideline for the determination of NDIBA in a drug substance such as valsartan.^{[1][8]}

1. Materials and Reagents:

- **N-Nitrosodiisobutylamine** Certified Reference Material
- Drug Substance (e.g., Valsartan)
- Methanol (LC-MS grade)
- Dichloromethane (GC grade)
- Internal Standard (IS) solution (e.g., NDMA-d6)
- Class A glassware
- Autosampler vials with caps
- Centrifuge

2. Standard Preparation:

- **Stock Solution (100 µg/mL):** Accurately weigh approximately 10 mg of **N-Nitrosodiisobutylamine** CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 0.05 to 1.0 µg/mL).
- **Internal Standard Spiking:** Add a constant concentration of the internal standard to all standard and sample solutions.

3. Sample Preparation:

- Accurately weigh approximately 500 mg of the drug substance into a 15 mL centrifuge tube.
- Add 5.0 mL of dichloromethane and 50 μ L of the internal standard solution.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 5 minutes.
- Carefully transfer the clear supernatant into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 7000 Series Triple Quadrupole or equivalent
- Column: DB-WAX UI (30 m x 0.25 mm, 0.25 μ m) or equivalent
- Inlet Temperature: 250 $^{\circ}$ C
- Injection Volume: 1 μ L (Splitless mode)
- Oven Temperature Program:
 - Initial temperature: 40 $^{\circ}$ C, hold for 2 minutes
 - Ramp 1: 10 $^{\circ}$ C/min to 180 $^{\circ}$ C
 - Ramp 2: 20 $^{\circ}$ C/min to 240 $^{\circ}$ C, hold for 5 minutes
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Ion Source: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Monitor appropriate precursor and product ions for NDIBA and the internal standard.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of NDIBA to the internal standard against the concentration of the working standard solutions.
- Determine the concentration of NDIBA in the sample from the calibration curve.
- Calculate the final concentration in the drug substance in ppm ($\mu\text{g/g}$).

Protocol 2: Quantitative Analysis of N-Nitrosodiisobutylamine in a Drug Product by LC-MS/MS

This protocol provides a general procedure for the determination of NDIBA in a solid dosage form.

1. Materials and Reagents:

- **N-Nitrosodiisobutylamine** Certified Reference Material
- Drug Product (e.g., Tablets)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Internal Standard (IS) solution (e.g., NDIBA-d18)
- Class A glassware
- Autosampler vials with caps
- Centrifuge and/or syringe filters (0.22 μm)

2. Standard Preparation:

- Follow the same procedure as in Protocol 1 to prepare stock and working standard solutions in a suitable diluent (e.g., 50:50 methanol:water).

- Add a constant concentration of the internal standard to all standard and sample solutions.

3. Sample Preparation:

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- Accurately weigh an amount of the powdered tablets equivalent to a single dose into a centrifuge tube.
- Add a defined volume of extraction solvent (e.g., 10 mL of 50:50 methanol:water with 0.1% formic acid) and the internal standard.
- Vortex for 15 minutes to ensure complete extraction.
- Centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Methanol
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1 min: 5% B

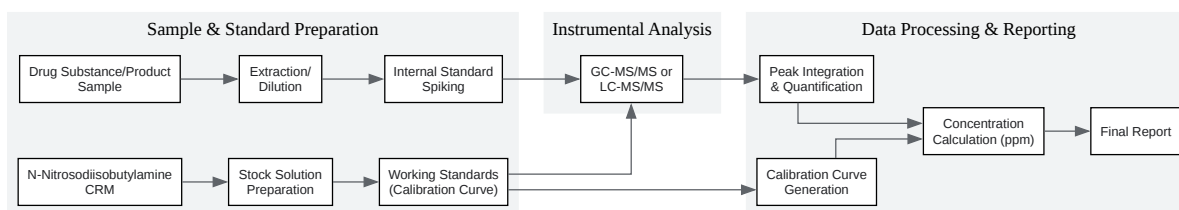
- 1-5 min: 5-95% B
- 5-6 min: 95% B
- 6-6.1 min: 95-5% B
- 6.1-8 min: 5% B
- Injection Volume: 5 μ L
- Ion Source: Electrospray Ionization (ESI) in positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Monitor appropriate precursor and product ions for NDIBA and the internal standard.

5. Data Analysis:

- Perform data analysis as described in Protocol 1 to determine the concentration of NDIBA in the drug product.

Visualizations

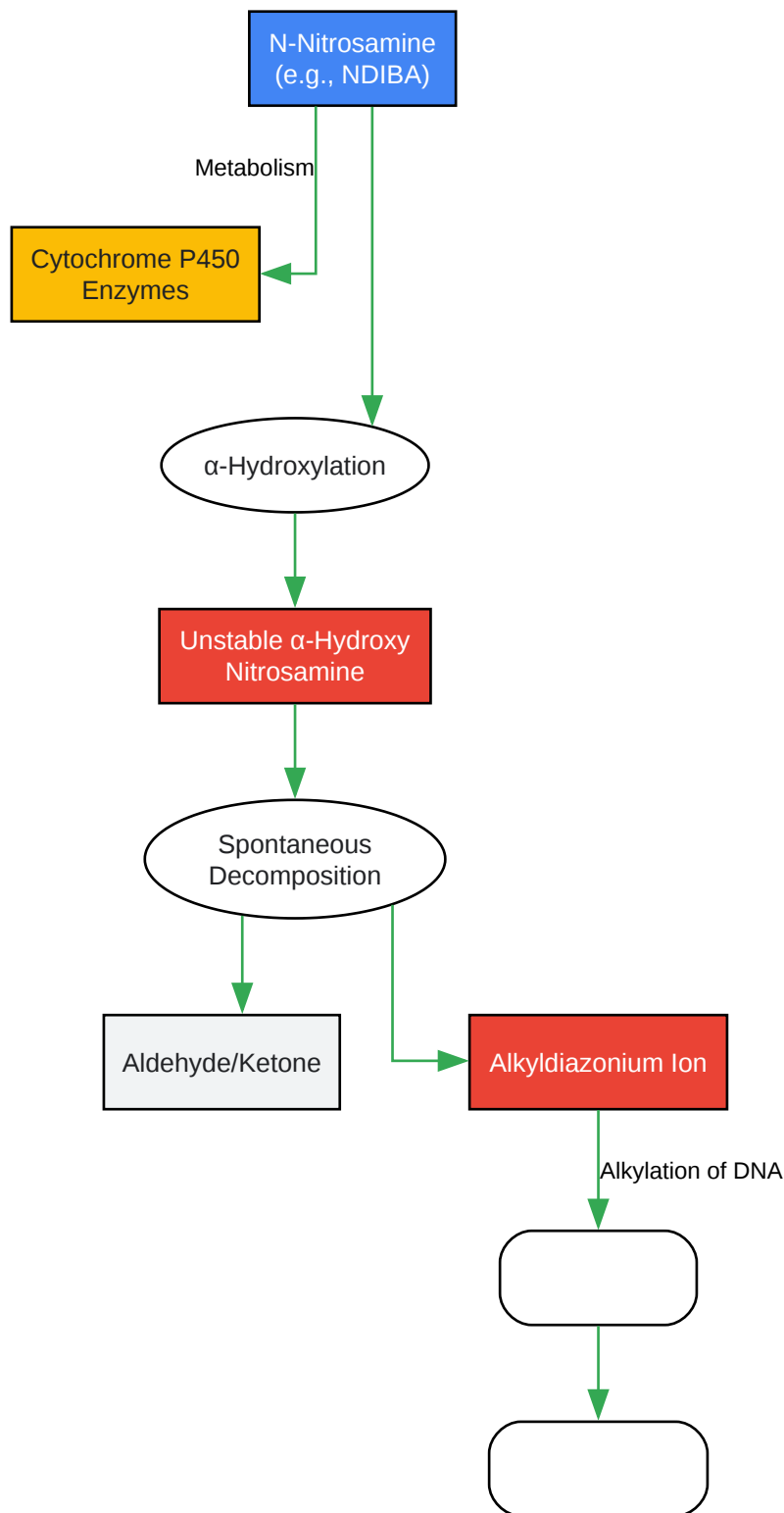
Analytical Workflow for Nitrosamine Impurity Testing



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Caption: General workflow for the analysis of **N-Nitrosodiisobutylamine** impurity.

Generalized Metabolic Activation of N-Nitrosamines



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Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.[12]

Conclusion

The use of **N-Nitrosodiisobutylamine** as a certified reference material is indispensable for the reliable control of this potential genotoxic impurity in pharmaceutical products. The detailed protocols and performance data provided in these application notes serve as a valuable resource for analytical scientists in developing and validating robust methods to ensure the quality and safety of medicines. Adherence to these guidelines, in conjunction with the use of high-quality CRMs, will aid in meeting the stringent requirements set forth by global regulatory agencies.

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